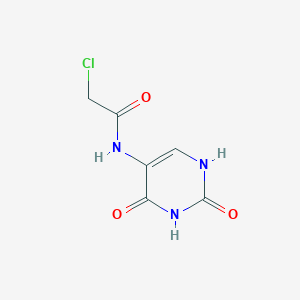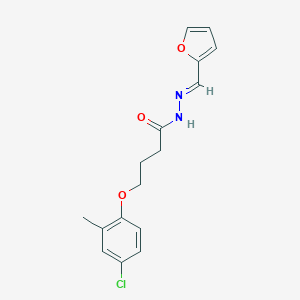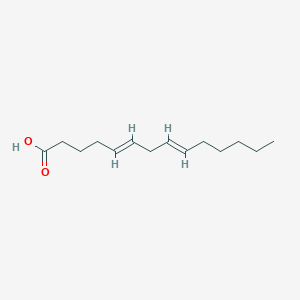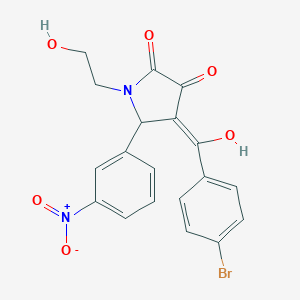
5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione, also known as Morin hydrate, is a natural flavonoid compound extracted from the Moraceae family of plants. It has been widely studied for its potential health benefits, including its antioxidant, anti-inflammatory, and anti-cancer properties. In
作用机制
The mechanism of action of 5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate is not fully understood, but it is believed to work through multiple pathways in the body. It has been shown to scavenge free radicals and reduce oxidative stress, which can help to protect cells from damage. It has also been shown to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer development.
Biochemical and Physiological Effects
5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate has been shown to have a number of biochemical and physiological effects in the body. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which can help to reduce oxidative stress. It has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which can help to reduce inflammation. Additionally, 5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate has several advantages for lab experiments. It is a natural compound that can be easily synthesized or extracted from plants. It has been extensively studied for its potential health benefits, and its mechanisms of action are well understood. However, there are also some limitations to using 5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate in lab experiments. It can be difficult to obtain pure samples of 5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate, and its effects may vary depending on the source and method of synthesis. Additionally, more research is needed to determine the optimal dosage and administration of 5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate for different applications.
未来方向
There are several future directions for research on 5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate. One area of focus is on its potential use as a therapeutic agent for chronic diseases such as cancer, diabetes, and cardiovascular disease. Another area of focus is on its potential use as a natural food preservative, as it has been shown to have antimicrobial properties. Additionally, more research is needed to determine the optimal dosage and administration of 5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate for different applications, as well as its potential side effects and interactions with other drugs.
合成方法
5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate can be synthesized through various methods, including chemical synthesis, microbial synthesis, and plant extraction. Chemical synthesis involves the reaction of 2-methylbenzaldehyde and 2-thiazolidinone with 4-hydroxybenzaldehyde in the presence of a catalyst. Microbial synthesis involves the use of microorganisms such as bacteria, fungi, and yeast to produce 5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate. Plant extraction involves the isolation of 5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate from plants such as Morus alba, Maclura pomifera, and Artocarpus heterophyllus.
科学研究应用
5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate has been extensively studied for its potential health benefits. It has been shown to have antioxidant properties, which can help to protect the body against oxidative stress and reduce the risk of chronic diseases such as cancer, diabetes, and cardiovascular disease. It has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body and alleviate symptoms of inflammatory diseases such as arthritis and asthma. Additionally, 5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate has been shown to have anti-cancer properties, which can help to prevent the growth and spread of cancer cells.
属性
分子式 |
C17H13NO3S |
|---|---|
分子量 |
311.4 g/mol |
IUPAC 名称 |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H13NO3S/c1-11-4-2-3-5-14(11)18-16(20)15(22-17(18)21)10-12-6-8-13(19)9-7-12/h2-10,19H,1H3/b15-10- |
InChI 键 |
XDQUCRIAANYZIG-GDNBJRDFSA-N |
手性 SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(C=C3)O)/SC2=O |
SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O |
规范 SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2E)-2-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B228581.png)

![2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B228594.png)
![2-[4-oxo-2-[(2E)-2-[(4-propoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B228595.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-{4-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)amino]phenyl}urea](/img/structure/B228599.png)


![N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide](/img/structure/B228617.png)
![1-[2-(3-Methylphenoxy)ethyl]piperazine](/img/structure/B228618.png)
![2-[2-[(2E)-2-[1-(4-acetamidophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228622.png)
![10-{3-[4-(4-Phenyl(1,3-thiazol-2-yl))piperazinyl]propyl}-2-(trifluoromethyl)ph enothiazine](/img/structure/B228625.png)

